N-(2-bromophenyl)-2-methylpentanamide
Description
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Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-methylpentanamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-6-9(2)12(15)14-11-8-5-4-7-10(11)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) |
InChI Key |
DSUGLEWBONMUDU-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1Br |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
DMF vs. Dichloromethane :
-
DMF enhances reagent solubility and stabilizes the activated intermediate, but requires thorough removal due to toxicity.
-
Ethyl Acetate (used in T3P formulations) offers a greener alternative but may prolong reaction times.
Base Impact
Temperature Control
-
Reactions conducted at 25°C prevent exothermic decomposition of T3P while maintaining acceptable kinetics.
Characterization and Quality Control
Key Analytical Data :
-
Melting Point : 167–169°C (consistent with crystalline purity).
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.0 Hz, 1H, ArH), 7.29 (t, J = 7.6 Hz, 1H, ArH), 6.72 (d, J = 7.6 Hz, 1H, ArH), 6.58 (s, 1H, NH), 2.34 (m, 1H, CH(CH₃)), 1.62–1.45 (m, 4H, CH₂), 1.22 (d, J = 6.8 Hz, 3H, CH₃).
-
HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).
Industrial Scalability Challenges
-
Cost : T3P is more expensive than EDCI but offsets costs through reduced purification steps.
-
Regulatory Compliance : Residual DMF must meet ICH Q3C guidelines (<880 ppm).
Emerging Alternatives
Enzymatic Amidations :
-
Lipase-catalyzed reactions in non-aqueous media show promise for eco-friendly synthesis but currently yield <60%.
Q & A
Q. What are the optimal synthetic routes for N-(2-bromophenyl)-2-methylpentanamide, and how do reaction conditions influence yield?
The compound is typically synthesized via acylation of 2-bromoaniline derivatives with 2-methylpentanoyl chloride. A base (e.g., pyridine or triethylamine) neutralizes HCl byproducts. Stirring at room temperature or slightly elevated temperatures (~40–60°C) ensures complete conversion. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for yields >80%. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H NMR (CDCl₃) identifies aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.0–1.5 ppm), and amide NH (δ 8.2–8.5 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and bromophenyl carbons.
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch).
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (M⁺) matching the molecular weight (calculated: 298.2 g/mol) .
Q. How does the bromophenyl substituent affect the compound’s stability under varying pH and temperature conditions?
The electron-withdrawing bromine group enhances hydrolytic stability compared to non-halogenated analogs. However, acidic conditions (pH <3) promote amide bond cleavage, while basic conditions (pH >10) may induce dehalogenation. Thermal stability tests (TGA/DSC) show decomposition above 200°C, making it suitable for reactions below this threshold .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from impurities or varying assay conditions. Mitigation strategies include:
- Purity Validation : HPLC (>95% purity) and elemental analysis.
- Standardized Assays : Replicate enzymatic/in vitro studies under controlled conditions (e.g., pH 7.4, 37°C).
- Structural Confirmation : X-ray crystallography (e.g., Acta Crystallographica data ) to verify stereochemistry and intermolecular interactions .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
Key modifications include:
- Bromine Position : Meta vs. para substitution on the phenyl ring alters steric effects and target binding.
- Alkyl Chain Length : Extending the pentanamide chain (e.g., 2-methyl vs. 3-methyl) modulates lipophilicity (logP) and membrane permeability.
- Amide Replacement : Substituting the amide with sulfonamide or urea groups impacts hydrogen-bonding interactions with enzymes .
Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?
Docking studies (e.g., AutoDock Vina) reveal that the bromophenyl group occupies hydrophobic pockets in CYP3A4, while the amide forms hydrogen bonds with active-site residues (e.g., Thr309). Competitive inhibition assays (IC₅₀ = 12–15 µM) suggest reversible binding, validated via Lineweaver-Burk plots .
Q. How can in silico modeling predict metabolic pathways and toxicity risks?
Tools like ADMET Predictor or SwissADME simulate Phase I metabolism (e.g., oxidative dehalogenation by CYP450s) and Phase II conjugation. Key metabolites (e.g., N-(2-hydroxyphenyl)-2-methylpentanamide) are flagged for hepatotoxicity using QSAR models. MDCK permeability assays (<5 × 10⁻⁶ cm/s) indicate low blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
